Potassium 2-chloro-nicotinate
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Overview
Description
Potassium 2-chloro-nicotinate is a chemical compound with the molecular formula C6H5ClKNO2 and a molecular weight of 197.66 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is neutralized by potassium
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-chloronicotinic acid, a precursor to potassium 2-chloro-nicotinate, involves several steps. One method includes the oxidation of 3-pyridinecarbonitrile using hydrogen peroxide in the presence of acetyl pyruvic molybdenum as a catalyst . The resulting nicotinamide-N-oxide is then chlorinated using phenyl dichlorophosphate under anhydrous conditions and nitrogen protection . The final step involves the reaction of 2-chloro-3-cyanopyridine with a strong alkaline solution to yield 2-chloronicotinic acid .
Industrial Production Methods: In industrial settings, the production of 2-chloronicotinic acid can be scaled up using high-pressure reaction kettles and organic solvents. Hydrogen chloride gas is introduced to the reaction mixture under controlled pressure and temperature conditions to achieve high yields . The resulting 2-chloronicotinic acid is then neutralized with potassium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-chloro-nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent nicotinic acid derivative.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of catalysts like acetyl pyruvic molybdenum.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophilic reagents like sodium methoxide can replace the chlorine atom.
Major Products:
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Regeneration of nicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
Potassium 2-chloro-nicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its role in modulating biological pathways and potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of potassium 2-chloro-nicotinate involves its interaction with various molecular targets. It can modulate enzymatic activities and influence metabolic pathways. For instance, it may act on nicotinic acid receptors, affecting cellular processes such as energy metabolism and oxidative stress response . The exact molecular targets and pathways are still under investigation, but its effects on cellular redox status and enzyme modulation are of particular interest .
Comparison with Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-bromophenyl)-2-chloronicotinamide (ND4)
Comparison: Potassium 2-chloro-nicotinate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other nicotinamide derivatives .
Properties
CAS No. |
97510-86-6 |
---|---|
Molecular Formula |
C6H3ClKNO2 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
potassium;2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C6H4ClNO2.K/c7-5-4(6(9)10)2-1-3-8-5;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
OXAIIPJGBIWVIM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
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